N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is a diarylmethane.
Brand Name: Vulcanchem
CAS No.: 443292-81-7
VCID: VC0004772
InChI: InChI=1S/C27H30N2O2S/c1-2-31-25-15-13-24(14-16-25)28-26(32)29-19-17-23(18-20-29)27(30,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,30H,2,17-20H2,1H3,(H,28,32)
SMILES: CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Molecular Formula: C27H30N2O2S
Molecular Weight: 446.6 g/mol

N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

CAS No.: 443292-81-7

Cat. No.: VC0004772

Molecular Formula: C27H30N2O2S

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide - 443292-81-7

CAS No. 443292-81-7
Molecular Formula C27H30N2O2S
Molecular Weight 446.6 g/mol
IUPAC Name N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Standard InChI InChI=1S/C27H30N2O2S/c1-2-31-25-15-13-24(14-16-25)28-26(32)29-19-17-23(18-20-29)27(30,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,30H,2,17-20H2,1H3,(H,28,32)
Standard InChI Key PMEQBGAGFZDWQX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Canonical SMILES CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is a complex organic compound with a specific molecular structure and diverse chemical properties. This compound belongs to the class of carbothioamides, which are known for their sulfur-containing functional groups. The compound's structure includes a piperidine ring, an ethoxyphenyl group, and a hydroxydiphenylmethyl moiety, contributing to its unique chemical characteristics.

Chemical Formula and Molecular Weight

  • Molecular Formula: C27H30N2O2S

  • Molecular Weight: 446.609 g/mol

Structural Components

  • The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom.

  • It includes an ethoxyphenyl group, which is an aromatic ring attached to an ethoxy chain.

  • The hydroxydiphenylmethyl moiety adds complexity with two phenyl rings and a hydroxyl group.

Synonyms and Identifiers

  • CAS Number: 443292-81-7

  • InChI Key: PMEQBGAGFZDWQX-UHFFFAOYSA-N

  • PubChem CID: 2936384

  • Synonyms: N-4-ethoxyphenyl-4-hydroxy diphenyl methyl piperidine-1-carbothioamide, among others .

Biological and Pharmacological Aspects

While specific biological or pharmacological activities of N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide are not well-documented, compounds with similar structures often exhibit interesting biological properties. For instance, piperidine derivatives are known for their roles in medicinal chemistry, including applications in central nervous system drugs and as intermediates in the synthesis of pharmaceuticals.

Research Findings and Applications

Research on this specific compound is limited, but related compounds have been studied for their potential in drug development. The presence of a carbothioamide group and a piperidine ring suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders or as intermediates in pharmaceutical synthesis.

Environmental and Safety Considerations

Given the compound's chemical nature, it is classified as an irritant and requires proper handling in laboratory settings . Environmental impact studies are not readily available, but compounds with similar structures may pose risks if not disposed of properly.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator